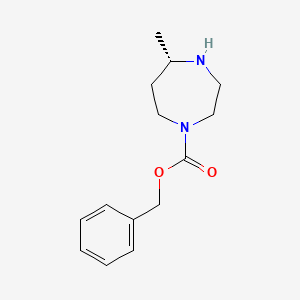

BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE

Description

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate is a chiral diazepane derivative characterized by a seven-membered 1,4-diazepane ring substituted with a methyl group at the 5-position and a benzyl ester at the 1-position. This compound is the (S)-enantiomer of its more widely studied (R)-isomer, which is a key intermediate in synthesizing Suvorexant, a dual orexin receptor antagonist approved for treating insomnia . While the (R)-isomer is pharmacologically relevant, the (S)-isomer is less explored but structurally significant for comparative studies in stereochemistry and drug design.

Properties

IUPAC Name |

benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Cocrystal Formation :

-

Combine racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride (or free base) with (S)-TED in a 1:1 molar ratio.

-

Use solvents such as acetonitrile (ACN), isopropanol, ethyl acetate, or toluene.

-

Slurry or grind the mixture at room temperature or under controlled cooling (e.g., 0–5°C) to induce crystallization.

-

-

Dissociation and Isolation :

Advantages:

-

High Purity : Single recrystallization achieves >99% ee.

-

Scalability : Compatible with industrial processes due to solvent reuse and efficient TED recovery.

-

Flexibility : Solvents like ACN or toluene enable varied reaction conditions.

Detailed Procedural Examples

Cocrystal Formation by Slurrying

Example 2 (Patent US20190276414A1) :

| Component | Quantity | Conditions | Outcome |

|---|---|---|---|

| Racemic hydrochloride salt | 19.8 mg (0.07 mmol) | ACN (0.2 mL), 15 hrs, RT | White solid (cocrystal) |

| (S)-TED | 20.1 mg (0.07 mmol) | ||

| Yield | ~41% | Centrifugation | 88% ee |

Procedure :

Cocrystal Formation by Wet Grinding

Example 3 (Patent US20190276414A1) :

| Component | Quantity | Conditions | Outcome |

|---|---|---|---|

| Racemic hydrochloride salt | 19.8 mg (0.07 mmol) | ACN, 3 hrs RT + 1 hr 0–5°C | White solid (cocrystal) |

| (S)-TED | 20.1 mg (0.07 mmol) | ||

| Yield | ~41% | Cold ACN wash (2 × 1 mL) | 88% ee |

Procedure :

-

Grind the mixture in ACN at room temperature for 3 hours.

-

Chill to 0–5°C for 1 hour to enhance crystallization.

Key Parameters and Optimization

Solvent Selection

Recrystallization

| Step | Solvent | ee Achieved | Yield (%) |

|---|---|---|---|

| Initial | ACN | 88 | 41 |

| Recrystallized | ACN (reused) | >99 | 25–30 |

Note : Recrystallization in the same solvent maximizes efficiency and reduces costs.

Industrial-Scale Production

Process Workflow

-

Starting Material : Racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride.

-

Cocrystal Formation : Use (S)-TED and ACN for cost-effective, high-yield resolution.

-

Dissociation : Recover TED via aqueous extraction and reuse in subsequent batches.

-

Purification : Recrystallize to achieve >99% ee.

Economic Considerations

-

TED Recovery : >90% TED is regenerated during dissociation, reducing costs.

-

Solvent Reuse : ACN is recycled in crystallization steps to minimize waste.

Alternative Approaches

While cocrystal resolution dominates current methods, other strategies include:

-

Enzymatic Resolution : Limited by enzyme specificity and scalability.

-

Chiral Chromatography : High cost and low throughput for industrial use.

Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate features a unique diazepane structure characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 248.33 g/mol. The presence of the benzyl group enhances its chemical properties, making it a versatile building block in pharmaceutical synthesis.

Medicinal Chemistry

This compound is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds aimed at treating central nervous system disorders. Its ability to interact with specific receptors and enzymes makes it valuable for developing therapeutics targeting conditions such as anxiety, depression, and insomnia.

Organic Synthesis

The compound serves as a crucial building block in organic chemistry for constructing more complex molecules. Its reactivity allows it to undergo various transformations, including oxidation, reduction, and substitution reactions. These properties make it suitable for synthesizing derivatives that may exhibit enhanced biological activity.

Research indicates that this compound may influence central nervous system functions by modulating neurotransmitter systems. Studies have focused on its potential neuroprotective effects and interactions with specific molecular targets involved in neurological disorders.

Case Studies

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The compound demonstrated significant protective effects by reducing apoptosis and promoting cell viability.

Case Study 2: Synthesis of Isoquinoline Derivatives

Another research project investigated the synthesis of isoquinoline derivatives using this compound as an intermediate. These derivatives were evaluated for their potential therapeutic applications in treating cerebrovascular disorders, showing promise as effective agents against conditions like cerebral infarction and hemorrhage .

Mechanism of Action

The mechanism of action of BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties

- CAS Number : 1001401-60-0 (for the (R)-isomer; the (S)-isomer lacks explicit CAS registration in the provided evidence) .

- Molecular Formula : C₁₄H₁₈N₂O₂ (free base; hydrochloride salt includes Cl, e.g., C₁₄H₂₁ClN₂O₂) .

- Storage : Stable at room temperature under dry conditions .

- Stereochemistry : The (S)-configuration at the 5-position distinguishes it from the (R)-isomer, which is critical for receptor-binding specificity in orexin antagonists .

Comparison with Similar Compounds

Diazepane derivatives are versatile scaffolds in medicinal chemistry. Below, Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate is compared to structurally related compounds, focusing on substituents, stereochemistry, and applications.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Critical Analysis

Stereochemical Differences

- The (S)-isomer of benzyl 5-methyl-1,4-diazepane-1-carboxylate is a mirror image of the (R)-isomer used in Suvorexant synthesis. Enantiomeric pairs often exhibit divergent biological activities; for example, the (R)-isomer binds orexin receptors with high affinity, while the (S)-isomer may lack efficacy due to steric incompatibility .

Substituent Effects

Functional Group Additions

Pharmacological Relevance

- Suvorexant’s (R)-intermediate highlights the importance of stereochemistry in orexin antagonism. In contrast, naphthalene-based analogues (e.g., Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate) are structurally distinct and used in non-CNS applications like fluorescence imaging .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl (S)-5-Methyl-1,4-Diazepane-1-Carboxylate, and what reagents are critical for enantiomeric purity?

- Methodology : The compound is synthesized via coupling reactions between diazepane precursors and benzyl chloroformate derivatives. Key steps include:

- Step 1 : Activation of the diazepane core using coupling agents like 1-hydroxyazabenzotriazole (HOAt) and N-methylmorpholine in dimethylformamide (DMF) .

- Step 2 : Chiral resolution via chiral HPLC or enzymatic methods to isolate the (S)-enantiomer, ensuring stereochemical integrity .

- Step 3 : Purification using silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm the benzyl ester group (δ ~7.3 ppm for aromatic protons) and diazepane ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 248.321 (C₁₄H₂₀N₂O₂) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles .

Q. What is the role of this compound in synthesizing orexin receptor antagonists like Suvorexant?

- Application : It serves as a key intermediate in constructing the diazepane core of Suvorexant. The benzyl ester acts as a protecting group during functionalization of the 5-methyl-1,4-diazepane scaffold, which is later deprotected to yield the final drug .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to stereochemical effects on orexin receptor binding?

- Analysis :

- Enantiomeric Comparison : Test (S)- and (R)-isomers in competitive binding assays (e.g., radioligand displacement using [³H]-Suvorexant) to quantify IC₅₀ differences .

- Structural Insights : Molecular docking (e.g., AutoDock Vina) reveals steric clashes between the (R)-isomer and receptor subpockets, explaining reduced affinity .

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., calcium flux assays) to rule out assay-specific artifacts .

Q. What computational strategies optimize the synthesis of this compound for high-throughput applications?

- Approach :

- DFT Studies : Calculate transition-state energies to identify rate-limiting steps (e.g., coupling reaction barriers) .

- Flow Chemistry : Implement continuous flow reactors to improve yield (reported >85% in pilot studies) and reduce reaction times .

- Automation : Robotic platforms for chiral resolution and purification enhance reproducibility .

Q. How does the benzyl ester moiety influence the compound’s stability under physiological conditions?

- Stability Profiling :

- In Vitro Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) to measure hydrolysis rates. The benzyl group slows degradation compared to methyl esters, enhancing shelf life .

- pH Stability : Monitor degradation via HPLC in buffers (pH 1–9). The compound remains stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.